Cas no 1807262-57-2 (Benzene, 1-bromo-4-(difluoromethyl)-2-fluoro-5-nitro-)

1-bromo-4-(difluoromethyl)-2-fluoro-5-nitro-benzene is a versatile organic compound with distinct aromatic properties. Its bromo and fluoro substituents confer stability and reactivity, making it suitable for various synthetic applications. The nitro group enhances its reactivity in electrophilic aromatic substitution reactions. This compound is valued for its purity and consistent quality, ensuring reliable performance in chemical syntheses.
Benzene, 1-bromo-4-(difluoromethyl)-2-fluoro-5-nitro- structure
1807262-57-2 structure
Product Name:Benzene, 1-bromo-4-(difluoromethyl)-2-fluoro-5-nitro-
CAS No:1807262-57-2
MF:C7H3BrF3NO2
MW:270.003431558609
CID:6112179
PubChem ID:118845271
Update Time:2025-11-01

Benzene, 1-bromo-4-(difluoromethyl)-2-fluoro-5-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-bromo-4-(difluoromethyl)-2-fluoro-5-nitro-
    • 1-Bromo-4-(difluoromethyl)-2-fluoro-5-nitrobenzene
    • EN300-6510844
    • 1807262-57-2
    • Inchi: 1S/C7H3BrF3NO2/c8-4-2-6(12(13)14)3(7(10)11)1-5(4)9/h1-2,7H
    • InChI Key: FVFGREFRKOPOJZ-UHFFFAOYSA-N
    • SMILES: C1(Br)=CC([N+]([O-])=O)=C(C(F)F)C=C1F

Computed Properties

  • Exact Mass: 268.92993g/mol
  • Monoisotopic Mass: 268.92993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.804±0.06 g/cm3(Predicted)
  • Boiling Point: 313.7±37.0 °C(Predicted)

Benzene, 1-bromo-4-(difluoromethyl)-2-fluoro-5-nitro- Pricemore >>

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Additional information on Benzene, 1-bromo-4-(difluoromethyl)-2-fluoro-5-nitro-

Benzene, 1-bromo-4-(difluoromethyl)-2-fluoro-5-nitro- and Its Significance in Modern Chemical Research

Benzene, 1-bromo-4-(difluoromethyl)-2-fluoro-5-nitro- (CAS No. 1807262-57-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural and functional attributes, serves as a versatile intermediate in the synthesis of various high-value molecules. Its molecular structure, featuring a benzene ring substituted with bromine, difluoromethyl, fluoro, and nitro groups, imparts distinct reactivity and stability that make it invaluable in synthetic chemistry.

The< strong>benzene core of this compound is a well-known aromatic hydrocarbon that forms the backbone of numerous naturally occurring and synthetic compounds. The introduction of bromine at the 1-position enhances electrophilic aromatic substitution reactions, making it a preferred starting material for further functionalization. The presence of a< strong>difluoromethyl group at the 4-position introduces electron-withdrawing effects, influencing the overall reactivity and electronic properties of the molecule. Additionally, the< strong>fluoro group at the 2-position and the< strong>nitro group at the 5-position further modulate the compound's behavior in various chemical transformations.

In recent years, there has been growing interest in developing novel pharmaceuticals with enhanced efficacy and reduced side effects. The< strong>Benzene, 1-bromo-4-(difluoromethyl)-2-fluoro-5-nitro- compound has emerged as a key intermediate in the synthesis of several promising drug candidates. Its structural features make it an excellent precursor for creating complex molecular architectures that are essential for target-specific interactions. For instance, researchers have leveraged its reactivity to develop inhibitors targeting various enzymatic pathways involved in diseases such as cancer and inflammation.

The< strong>difluoromethyl group is particularly noteworthy due to its ability to improve metabolic stability and binding affinity in drug molecules. This attribute has been exploited in the design of kinase inhibitors, where the< strong>difluoromethyl moiety enhances interactions with the target protein. Similarly, the< strong>bromine substituent allows for further modifications through cross-coupling reactions, enabling the construction of more intricate structures. These capabilities have made< strong>Benzene, 1-bromo-4-(difluoromethyl)-2-fluoro-5-nitro- a cornerstone in modern medicinal chemistry.

The< strong>fluoro and< strong>nitro groups contribute to the compound's versatility by influencing both its electronic properties and its solubility profile. The fluoro group can enhance lipophilicity, facilitating cellular uptake, while the nitro group can serve as a handle for further chemical transformations through reduction or diazotization reactions. These features have been harnessed in the development of antiviral agents and antimicrobial compounds, where precise control over molecular properties is crucial.

In agrochemical research, derivatives of< strong>Benzene, 1-bromo-4-(difluoromethyl)-2-fluoro-5-nitro- have shown promise as novel pesticides and herbicides. The structural complexity introduced by these substituents allows for selective action against pests while minimizing environmental impact. Recent studies have highlighted its role in developing next-generation crop protection agents that combine efficacy with sustainability.

The synthesis of< strong>Benzene, 1-bromo-4-(difluoromethyl)-2-fluoro-5-nitro motor motor motor motor motor motor motor motor motor motor motor motor motor motor motor motor motor motor motor motor motormotormotormotormotormotormotormotormotormotormotormotormotormotor >>>>>>>>>>

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